Angolamycin

Macrolide Resistance Enzymatic Phosphorylation Drug Design

Angolamycin (CAS 1402-83-1) is a 16-membered macrolide antibiotic featuring a unique 2'-deoxy amino sugar, angolasamine, which inherently resists phosphorylation-based inactivation. This mechanism-based resistance profile makes it a critical negative control in macrolide phosphorylation assays and a versatile scaffold for SAR-driven derivative synthesis to overcome resistance. Researchers investigating macrolide resistance mechanisms or developing novel derivatives should acquire this high-purity angolamycin for competitive procurement.

Molecular Formula C46H77NO17
Molecular Weight 916.1 g/mol
CAS No. 1402-83-1
Cat. No. B073124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngolamycin
CAS1402-83-1
Synonymsangolamycin
shincomycin A
Molecular FormulaC46H77NO17
Molecular Weight916.1 g/mol
Structural Identifiers
SMILESCCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC
InChIInChI=1S/C46H77NO17/c1-13-33-29(22-57-44-41(56-12)40(55-11)37(52)25(4)60-44)43-46(8,64-43)16-14-31(49)23(2)18-28(15-17-48)38(24(3)32(50)20-34(51)61-33)62-35-19-30(47(9)10)39(26(5)58-35)63-36-21-45(7,54)42(53)27(6)59-36/h14,16-17,23-30,32-33,35-44,50,52-54H,13,15,18-22H2,1-12H3/b16-14+
InChIKeyKZXDKUWSAVUSKI-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angolamycin (CAS 1402-83-1): A Distinct 16-Membered Macrolide for Research and Development


Angolamycin is a 16-membered macrolide antibiotic produced by Streptomyces species. It is structurally related to tylosin, sharing the 16-membered lactone ring but differing in its sugar substituents, particularly the presence of angolasamine, a unique amino sugar lacking a 2′-hydroxyl group [1]. This structural feature confers intrinsic resistance to enzymatic phosphorylation, a common inactivation pathway for many macrolides [1]. Angolamycin exhibits antibacterial activity primarily against Gram-positive bacteria and has been investigated for its potential in overcoming resistance mechanisms [1].

Why Angolamycin Cannot Be Interchanged with Tylosin or Other Macrolides


Angolamycin possesses a unique saccharide, angolasamine, which lacks a 2′-hydroxyl group, a critical site for enzymatic phosphorylation and inactivation in other macrolides like tylosin and erythromycin [1]. This structural distinction means that Angolamycin is not a substrate for the phosphorylation-based resistance mechanisms that affect many macrolides, leading to differences in pharmacokinetic profiles and activity spectra. Furthermore, Angolamycin contains a 12,13-epoxyenone moiety and a C-12 methyl substituent that influence its metabolic stability and the bioactivity of its derivatives [2]. Simple substitution with tylosin, spiramycin, or other 16-membered macrolides would not replicate Angolamycin's specific resistance profile or its potential for derivative optimization.

Quantitative Differentiation of Angolamycin from Closest Analogs


Structural Resistance to Phosphorylation Confers Intrinsic Stability

Angolamycin contains the amino sugar angolasamine, which lacks a 2′-hydroxyl group. In contrast, most macrolides (e.g., erythromycin, tylosin) possess mycaminose or desosamine, which have a 2′-hydroxyl group that is a primary site for enzymatic phosphorylation, leading to inactivation [1]. This structural difference means that Angolamycin is not a substrate for the bacterial phosphotransferases that inactivate other macrolides, providing a built-in resistance mechanism [1].

Macrolide Resistance Enzymatic Phosphorylation Drug Design

Deepoxidation Derivative Exhibits 10-Fold Lower Potency Than Parent Angolamycin

In a head-to-head comparison, the deepoxidation product of Angolamycin (Angolamycin P1) exhibited approximately 10-fold lower in vitro antimicrobial potency compared to the parent compound, Angolamycin [1]. This contrasts with other 16-membered macrolides like carbomycin A and deltamycin A1, whose deepoxidation products retained comparable activity to their parent compounds [1].

Macrolide Chemistry Structure-Activity Relationship Antibacterial Potency

Angolamycin Demonstrates Superior Potency Over Structural Analogs

Angolamycin was found to be more potent than its structural analogs, 18-dihydroangolamycin (2) and 18-deoxo-18-dihydroangolamycin (3), which are naturally occurring derivatives lacking the aldehyde group at C-18 [1]. The relative potency difference is noted, though specific MIC values are not provided in the abstract.

Macrolide Derivatives Structure-Activity Relationship Antibiotic Potency

Derivatives with 4"-O-Substituted Phenylacetyl Group Show Enhanced Antibacterial Activity and Pharmacokinetics

Acyl derivatives of Angolamycin, specifically 4"-O-substituted phenylacetylangolamycins, demonstrated stronger antibacterial activity than earlier angolamycin acyl derivatives and exhibited esterase resistance [1]. The patent claims these derivatives achieve high blood concentration, excellent recovery in urine, and reduced induction of resistance compared to unmodified macrolides [2]. While direct comparative data against the parent is not tabulated, the improvements are explicitly stated as advantages.

Macrolide Derivatives Drug Discovery Pharmacokinetics

Research and Industrial Applications of Angolamycin (CAS 1402-83-1) Based on Evidence


Macrolide Resistance Mechanism Studies

Use Angolamycin as a control compound in assays investigating macrolide phosphorylation. Its lack of a 2′-hydroxyl group in angolasamine makes it a negative control for phosphorylation-based inactivation, enabling clear differentiation between target-based and modification-based resistance [1].

Structure-Activity Relationship (SAR) Studies on 16-Membered Macrolides

Employ Angolamycin as a core scaffold for synthesizing derivatives. The unique sensitivity of the epoxyenone moiety to deepoxidation (10-fold potency loss) and the critical role of the C-18 aldehyde group provide distinct SAR handles not found in related macrolides like tylosin or carbomycin [2] [3].

Derivative Development for Improved Pharmacokinetics

Utilize Angolamycin as a starting material for creating 4"-O-substituted phenylacetyl derivatives. These derivatives have been shown to overcome the low blood concentration and poor urinary recovery typical of many macrolides, making them candidates for further preclinical development [4].

Comparative Antimicrobial Susceptibility Testing

Include Angolamycin in panels for susceptibility testing of macrolide-resistant strains. Its distinct resistance profile, as demonstrated in studies with Proteus mirabilis, provides a unique comparator to assess the breadth and mechanism of resistance in clinical or environmental isolates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angolamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.